molecular formula C22H22N2O3 B5548210 4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline

4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline

Cat. No. B5548210
M. Wt: 362.4 g/mol
InChI Key: KPQUINTYJQZTDI-UHFFFAOYSA-N
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Description

This chemical entity belongs to the class of organic compounds known as quinolines and azetidines, which are characterized by their distinct structural features and biological activities. Quinoline derivatives, in particular, have been extensively studied for their pharmacological potentials, including anticancer properties.

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves strategic functional group transformations and cyclization reactions. For instance, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a similar structural motif, demonstrated potent apoptosis-inducing activity, indicating the critical role of methoxy and methyl substitutions in enhancing biological efficacy (Sirisoma et al., 2009).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are pivotal in elucidating the molecular structure of complex organic compounds. The structural investigation of a related azetidinone derivative revealed its solid-state configuration, providing insights into the stereochemistry and molecular conformations critical for understanding the compound's chemical behavior (Gluziński et al., 1991).

Chemical Reactions and Properties

The reactivity of quinoline derivatives is significantly influenced by their substitution pattern. For example, cyclization reactions involving dimethoxyquinoline precursors have been used to synthesize complex heterocycles, demonstrating the versatile reactivity of quinoline derivatives under various conditions (Ando et al., 1974).

properties

IUPAC Name

(2,6-dimethylquinolin-4-yl)-[3-(3-methoxyphenoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-7-8-21-19(9-14)20(10-15(2)23-21)22(25)24-12-18(13-24)27-17-6-4-5-16(11-17)26-3/h4-11,18H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQUINTYJQZTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CC(C3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(3-Methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline

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